3-Chloro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Chloro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fourth position on the benzene ring, along with an aldehyde functional group. It is a clear, colorless liquid with a boiling point of 226°C and a density of 1.463 g/cm³ .
Mechanism of Action
Target of Action
It is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines . These compounds can act as possible allosteric modulators of calcium-sensing receptors .
Mode of Action
It is known to participate in the synthesis of dibenzylamines through reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Biochemical Pathways
Its derivatives could potentially modulate calcium-sensing receptors, which play a crucial role in maintaining calcium homeostasis .
Result of Action
Its derivatives, however, have been used to prepare antitubercular nitroimidazoles , suggesting potential antimicrobial activity.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.
Preparation Methods
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with a suitable oxidizing agent to introduce the aldehyde group . Industrial production methods typically involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Major products formed from these reactions include 3-chloro-4-(trifluoromethoxy)benzoic acid, 3-chloro-4-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives .
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Lacks the chloro group present in this compound.
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group and no chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-38-3 | |
Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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